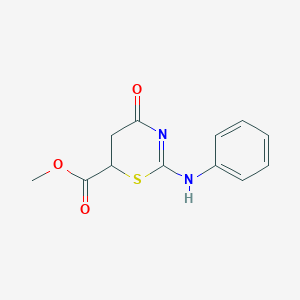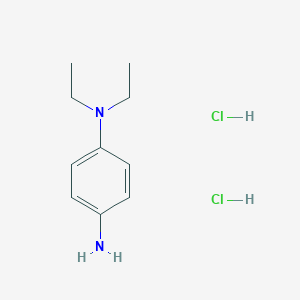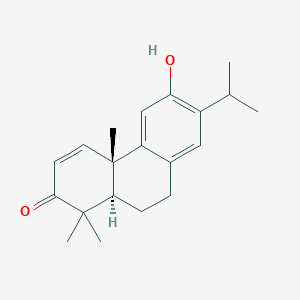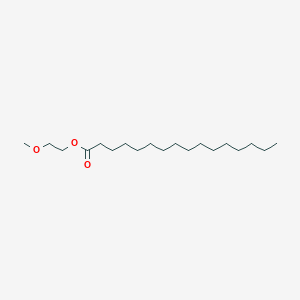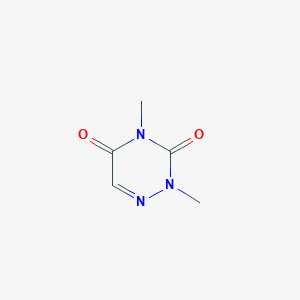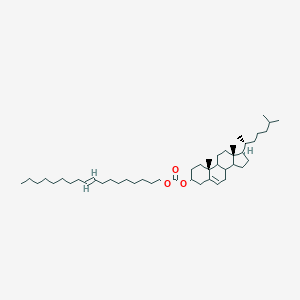
Cholésteryl oléyl carbonate
Vue d'ensemble
Description
Cholesteryl oleyl carbonate (COC) is a cholesteryl ester analogue with distinct phase behavior and molecular motion characteristics. It is known for its ability to form various mesophases, including smectic and cholesteric phases, which are of interest in the study of liquid crystals .
Synthesis Analysis
While the provided papers do not detail the synthesis of COC, they do provide insights into its molecular structure and behavior, which are essential for understanding its synthesis. The molecular structure of COC is closely related to that of cholesteryl oleate, with the main difference being the presence of a carbonate group .
Molecular Structure Analysis
The molecular structure of COC is characterized by a steroid ring system and an oleyl chain with a carbonate linkage. The oleyl chain is well-ordered and almost fully extended, with a kink at the cis double bond. This structure is crucial for the formation of mesophases and the unique properties of COC .
Chemical Reactions Analysis
The papers do not explicitly discuss chemical reactions involving COC. However, the phase behavior and molecular interactions suggest that COC can participate in intermolecular interactions, such as donor-acceptor complex formation, which are significant in the stabilization of mesophases .
Physical and Chemical Properties Analysis
COC exhibits a range of physical and chemical properties that are influenced by temperature and molecular interactions. It shows marked pretransition phenomena and first-order transitions between smectic and cholesteric phases, as well as cholesteric to isotropic phases . The volumetric behaviors and transition volumes are indicative of the mesophase stability and are consistent with mean-field theories . The nonlinear dielectric relaxation spectra of COC reveal different relaxation processes corresponding to its various phases, which are interpreted using the Landau-de Gennes theory . Additionally, spectroscopic studies have shown that COC's mesophases may owe their stability to interactions such as Lifshitz-van der Waals and vibronic coupling .
Relevant Case Studies
Several studies have focused on the selective reflection and phase transition behaviors of COC in mixtures, highlighting its potential for applications in composite materials and its interesting selective optical properties . The non-Newtonian viscosity of COC has also been studied, showing a viscosity maximum and marked non-Newtonian behavior near the cholesteric-isotropic transition . These case studies demonstrate the complex behavior of COC and its responsiveness to external stimuli such as temperature and shear rate.
Applications De Recherche Scientifique
Polymères à cristaux liquides
Le cholésteryl oléyl carbonate est utilisé dans la synthèse de polymères à cristaux liquides auto-assemblants. Ces polymères sont conçus pour exploiter à la fois les propriétés mécaniques des réseaux polymères physiquement ou chimiquement réticulés ainsi que les caractéristiques uniques du cholestérol telles que la chiralité, l'amphiphilie, la cristallinité liquide et la biocompatibilité .
Amélioration de la biocompatibilité
Le composé présente une biocompatibilité améliorée lorsqu'il est incorporé dans des polymères de polyuréthane (PU). Cela en fait un matériau prometteur pour les applications de biocompatibilité du sang humain .
Réduction de la thrombogénicité
Le this compound, lorsqu'il est incorporé dans du PU à base de PEG-hexaméthylène, a montré la meilleure activité pour réduire la thrombogénicité . Cette propriété est cruciale dans le développement de matériaux pour des applications de bio-ingénierie.
Amélioration de l'hémocompatibilité
Le composé, lorsqu'il est incorporé dans des polymères PU, a montré une hémocompatibilité encore améliorée . Cela en fait un candidat potentiel pour une utilisation dans des applications biomédicales où l'interaction avec le sang est inévitable.
Cristaux liquides thermochromes
Le this compound peut être utilisé avec le cholésteryl nonanoate et le cholésteryl benzoate dans certains cristaux liquides thermochromes . Ces cristaux changent de couleur en réponse aux variations de température, ce qui les rend utiles dans diverses applications comme les capteurs de température et les bagues d'humeur.
Applications cosmétiques
Le composé est utilisé dans certaines colorations capillaires, maquillages et autres préparations cosmétiques . Ses propriétés uniques en font un ingrédient précieux dans l'industrie cosmétique.
Écrans à cristaux liquides (LCD)
Le this compound peut également être utilisé comme composant des cristaux liquides utilisés pour les écrans à cristaux liquides . Les LCD sont largement utilisés dans divers appareils tels que les moniteurs d'ordinateur, les téléviseurs et les smartphones.
Mécanisme D'action
Target of Action
Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .
Mode of Action
COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .
Biochemical Pathways
It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .
Pharmacokinetics
Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.
Result of Action
The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .
Action Environment
The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.
Orientations Futures
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(Z)-octadec-9-enyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIMLRYNVGZIA-TZOMHRFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889389 | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12976 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
17110-51-9 | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17110-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017110519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecen-1-yl carbonate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl (Z)-octadec-9-en-1-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL OLEYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95LLB1K2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
